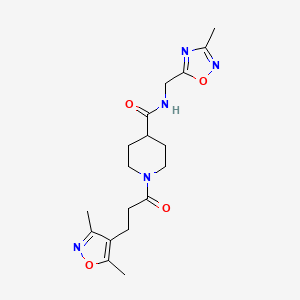

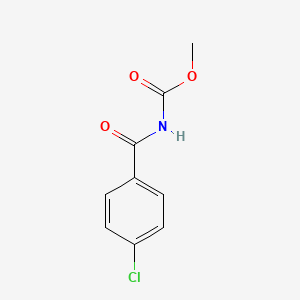

![molecular formula C15H26BrNO2 B2742517 tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2172461-47-9](/img/structure/B2742517.png)

tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 254.33 . It’s a solid at room temperature and should be stored in a dry environment between 2-8°C .

Molecular Structure Analysis

The InChI code for “tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is 1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) .Physical And Chemical Properties Analysis

The compound “tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is a solid at room temperature . It has a molecular weight of 254.33 .Aplicaciones Científicas De Investigación

Spirocyclic Compounds and Peptide Synthesis

Spirolactams, including structures similar to tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate, are explored for their utility as conformationally restricted pseudopeptides. These compounds serve as constrained surrogates for dipeptides in peptide synthesis, providing a foundation for developing gamma-turn and type II beta-turn mimetics through NMR experiments and molecular modeling calculations (Fernandez et al., 2002).

Crystallographic Analysis and Supramolecular Arrangements

The preparation of cyclohexane-5-spirohydantoin derivatives, closely related to tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate, emphasizes the relationship between molecular and crystal structure. The study underlines the importance of substituents on the cyclohexane ring in determining supramolecular arrangements, showcasing how crystallographic analysis can reveal insights into molecular interactions (Graus et al., 2010).

Synthetic Methodologies and Reaction Pathways

Research detailing the reaction pathways of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal demonstrates the compound's reactivity, leading to isomeric condensation products. This study illustrates the compound's potential in generating biologically active heterocyclic compounds, highlighting the versatility of spirocyclic compounds in synthetic organic chemistry (Moskalenko & Boev, 2012).

Preliminary Antineoplastic Activity

Investigations into the antineoplastic activity of dibenzo 1-azaspiro[4.5]decanes, which share structural features with tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate, reveal their efficacy against drug-resistant leukemias. The study provides insights into the stereochemical aspects of the synthesis and the potential of azaspiro compounds in cancer therapy (Mendes et al., 2019).

NMR Spectroscopy for Absolute Configuration Assignment

The application of NMR spectroscopy to determine the absolute configurations of compounds structurally related to tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate underscores the importance of analytical techniques in characterizing spirocyclic compounds. Such studies are crucial for understanding the spatial arrangement of molecules and their potential interactions in biological systems (Jakubowska et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BrNO2/c1-14(2,3)19-13(18)17-9-7-15(8-10-17)6-4-5-12(15)11-16/h12H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHTYTZWGPROBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCCC2CBr)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742436.png)

![1-[2-Methyl-7-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2742439.png)

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742444.png)

![3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2742445.png)

![5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2742448.png)

![2-(1H-indol-3-ylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742450.png)

![N-(1-cyanocyclohexyl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2742453.png)

![Methyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2742455.png)

![6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742456.png)